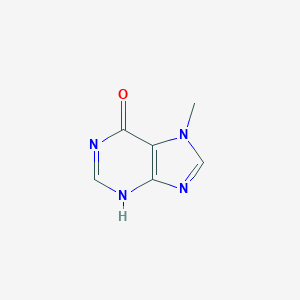

7-Methylhypoxanthine

描述

7-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. This compound is characterized by the presence of a methyl group at the seventh position of the hypoxanthine molecule. It has the chemical formula C6H6N4O and a molecular weight of 150.14 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhypoxanthine can be achieved through various chemical methods. One common approach involves the methylation of hypoxanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. For instance, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into this compound. This biocatalytic method is efficient and environmentally friendly, offering high yields and purity .

化学反应分析

Types of Reactions: 7-Methylhypoxanthine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-methylxanthine.

Reduction: Reduction reactions can convert it back to hypoxanthine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like ammonia or amines can be employed under basic conditions.

Major Products Formed:

Oxidation: 7-Methylxanthine

Reduction: Hypoxanthine

Substitution: Various substituted purines depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1.1 Treatment of Myopia

7-Methylhypoxanthine has been investigated for its potential in treating myopia (nearsightedness). Clinical studies suggest that it may effectively retard axial elongation and progression of myopia in children. Specifically, systemic treatment with this compound has shown promising results, indicating safety and efficacy without significant side effects .

1.2 Xanthine Oxidase Inhibition

The compound has been identified as a potential xanthine oxidase inhibitor. Elevated uric acid levels are linked to conditions such as gout and cardiovascular diseases. The inhibition of xanthine oxidase by this compound could provide a therapeutic avenue for managing hyperuricemia, offering an alternative to traditional inhibitors like allopurinol, which may cause adverse effects in some patients .

Toxicological Studies

2.1 Acute and Repeated Dose Toxicity

Toxicological evaluations have demonstrated that this compound possesses a high safety profile. In studies involving acute toxicity assessments in rodents, no mortality was observed at doses of 300 mg/kg and 2000 mg/kg. Furthermore, repeated dose studies indicated a no-observed-adverse-effect level (NOAEL) up to 1000 mg/kg . These findings support its classification as a low-toxicity compound suitable for further clinical exploration.

Metabolic Studies

3.1 Metabolite Characteristics

As a metabolite of caffeine and theobromine, this compound plays a role in understanding the metabolic pathways of methylxanthines. Its presence in biological fluids can serve as a biomarker for caffeine metabolism, providing insights into individual variations in drug metabolism and potential impacts on health outcomes .

Summary of Key Findings

The following table summarizes the key applications and findings related to this compound:

作用机制

The mechanism of action of 7-Methylhypoxanthine involves its interaction with various enzymes and receptors in the body. It acts as a substrate for purine nucleoside phosphorylase, an enzyme involved in purine metabolism. This interaction can influence the levels of other purine derivatives and nucleotides, thereby affecting cellular processes .

相似化合物的比较

Hypoxanthine: The parent compound without the methyl group.

7-Methylxanthine: Another methylated purine derivative with different biological activities.

Caffeine: A trimethylated xanthine with stimulant properties

Uniqueness: 7-Methylhypoxanthine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it does not exhibit stimulant effects but has potential therapeutic applications in metabolic disorders .

生物活性

7-Methylhypoxanthine (7-MX) is a methylated derivative of hypoxanthine, an important purine nucleobase. This compound has garnered attention for its potential biological activities, particularly in the context of myopia treatment and its role as an adenosine receptor antagonist. This article explores the biological activity of 7-MX, supported by case studies, research findings, and relevant data tables.

This compound is characterized by the following chemical properties:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molar Mass : 166.140 g/mol

- CAS Number : 101-59-5

The structure of 7-MX is essential for its biological activity, as it interacts with various biological pathways through its role as a non-selective antagonist of adenosine receptors.

7-MX functions primarily through its antagonistic action on adenosine receptors, which are involved in numerous physiological processes including neurotransmission and inflammatory responses. By inhibiting these receptors, 7-MX may influence:

- Neurotransmitter Release : Modulating levels of neurotransmitters such as dopamine and serotonin.

- Inflammation : Reducing pro-inflammatory cytokines which are implicated in various diseases.

1. Myopia Treatment

Recent studies have highlighted the efficacy of 7-MX in retarding the progression of myopia (nearsightedness). A randomized controlled trial indicated that systemic treatment with 7-MX significantly slows axial elongation in myopic children without notable side effects. The findings suggest that 7-MX may be beneficial in managing myopia progression by altering biochemical pathways associated with eye growth.

| Study | Population | Outcome |

|---|---|---|

| Randomized Controlled Trial | Myopic children | Significant reduction in axial elongation |

2. Antidepressant Effects

Research has also explored the potential antidepressant effects of compounds related to 7-MX. A study indicated that interventions involving methylxanthines can improve depression-like behaviors in animal models through modulation of neurobiochemical factors such as serotonin (5-HT) and brain-derived neurotrophic factor (BDNF) .

3. Inhibition of Poly(ADP-Ribose) Polymerase (PARP)

In vitro studies have demonstrated that 7-MX can inhibit PARP activity, which is crucial for DNA repair mechanisms. This inhibition may have implications for cancer therapy, as PARP inhibitors are being investigated for their ability to enhance the efficacy of chemotherapeutic agents .

Case Study: Myopia Management

A clinical trial involving children aged 6 to 12 years demonstrated that daily administration of 7-MX led to a statistically significant reduction in myopia progression compared to a control group. The treatment was well-tolerated, with no adverse effects reported.

Case Study: Neuroprotection

Another study assessed the neuroprotective effects of 7-MX in models of oxidative stress-induced neuronal injury. Results indicated that treatment with 7-MX reduced neuronal cell death and inflammation markers, suggesting potential applications in neurodegenerative diseases.

属性

IUPAC Name |

7-methyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMKYHLDADRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143419 | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1006-08-2 | |

| Record name | 1,7-Dihydro-7-methyl-6H-purin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylhypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hypoxanthine, 7-methyl- (VAN) (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylhypoxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。